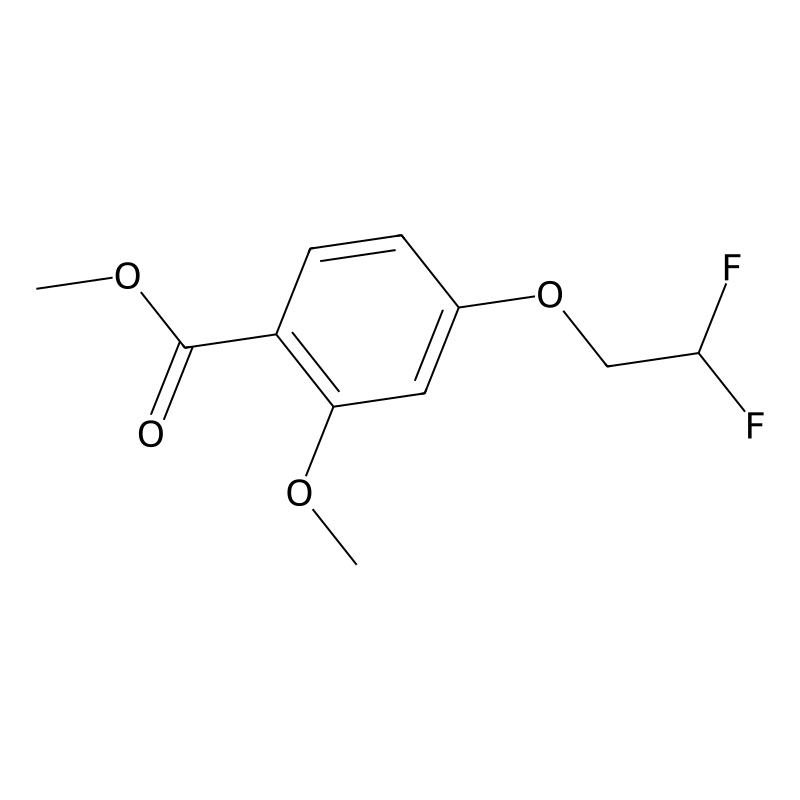

Methyl 4-(2,2-difluoroethoxy)-2-methoxybenzoate

Catalog No.

S7956146

CAS No.

M.F

C11H12F2O4

M. Wt

246.21 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

Methyl 4-(2,2-difluoroethoxy)-2-methoxybenzoate

IUPAC Name

methyl 4-(2,2-difluoroethoxy)-2-methoxybenzoate

Molecular Formula

C11H12F2O4

Molecular Weight

246.21 g/mol

InChI

InChI=1S/C11H12F2O4/c1-15-9-5-7(17-6-10(12)13)3-4-8(9)11(14)16-2/h3-5,10H,6H2,1-2H3

InChI Key

SXXHWAVKZBMBCB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)OCC(F)F)C(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)OCC(F)F)C(=O)OC

Methyl 4-(2,2-difluoroethoxy)-2-methoxybenzoate, commonly referred to as DFOM, is a synthetic organic compound that belongs to the benzoate esters. It is used in several scientific experiments, such as in the development of novel drugs, as well as in the research of various diseases and health conditions. DFOM is also employed as a reagent for chemical synthesis and analysis.

DFOM is a colorless, crystalline solid with a molecular weight of 248.20 g/mol. It has a melting point of 44-46°C and a boiling point of 231-232°C. DFOM is sparingly soluble in water but highly soluble in organic solvents such as acetone, ethanol, and methylene chloride.

DFOM is synthesized by reacting 2,2-difluoroethanol with 4-hydroxy-2-methoxybenzoic acid in the presence of sulfuric acid and methanol as a solvent. The resulting product is then purified by crystallization and characterized by various techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

DFOM can be analyzed using various analytical techniques, including gas chromatography, high-performance liquid chromatography, and capillary electrophoresis. These methods can be used to determine the purity and concentration of DFOM in a given sample.

DFOM has been found to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. In vitro and in vivo studies have demonstrated that DFOM can inhibit the growth and proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to possess anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines and chemokines.

Studies have shown that DFOM has low toxicity and is generally safe for use in scientific experiments. However, it is important to handle DFOM with care and use appropriate safety measures to prevent exposure and minimize the risk of adverse effects.

DFOM has several applications in scientific experiments, including:

- Development of novel drugs: DFOM can be used as a lead compound for the development of anti-cancer and anti-inflammatory drugs. Its structure can be modified to improve its activity and selectivity against specific targets.

- Research of various diseases and health conditions: DFOM can be used to study the mechanisms of various diseases and health conditions, such as cancer, inflammation, and neurodegenerative disorders.

- Chemical synthesis and analysis: DFOM can be used as a reagent for chemical synthesis and analysis, such as in the preparation of esters and in chromatographic analysis.

- Development of novel drugs: DFOM can be used as a lead compound for the development of anti-cancer and anti-inflammatory drugs. Its structure can be modified to improve its activity and selectivity against specific targets.

- Research of various diseases and health conditions: DFOM can be used to study the mechanisms of various diseases and health conditions, such as cancer, inflammation, and neurodegenerative disorders.

- Chemical synthesis and analysis: DFOM can be used as a reagent for chemical synthesis and analysis, such as in the preparation of esters and in chromatographic analysis.

DFOM is still under research, and several studies are ongoing to explore its potential applications in various fields of research and industry. Currently, DFOM is being investigated as a potential drug candidate for the treatment of various cancers, including breast cancer, lung cancer, and pancreatic cancer.

DFOM has several potential implications in various fields of research and industry, including:

- Development of anti-cancer and anti-inflammatory drugs: DFOM can be used as a lead compound for the development of drugs targeting specific cancer types and inflammatory conditions.

- Chemical synthesis and analysis: DFOM can be used as a versatile reagent for chemical synthesis and analysis, such as in the preparation of natural products and in analytical chromatography.

- Biomedical research: DFOM can be used to study the mechanisms of various diseases and health conditions, such as cancer, inflammation, and neurodegenerative disorders.

- Development of anti-cancer and anti-inflammatory drugs: DFOM can be used as a lead compound for the development of drugs targeting specific cancer types and inflammatory conditions.

- Chemical synthesis and analysis: DFOM can be used as a versatile reagent for chemical synthesis and analysis, such as in the preparation of natural products and in analytical chromatography.

- Biomedical research: DFOM can be used to study the mechanisms of various diseases and health conditions, such as cancer, inflammation, and neurodegenerative disorders.

DFOM has some limitations, such as its low solubility in water, which may limit its use in certain applications. Future research should focus on developing more effective drug delivery systems for DFOM and improving its solubility and selectivity against specific targets. Additionally, more studies are needed to explore the potential applications of DFOM in other fields, such as agriculture and environmental science.

- Development of DFOM-based drug delivery systems for targeted therapy.

- Investigation of the potential applications of DFOM in agriculture, such as in the development of biopesticides.

- Exploration of the environmental implications of DFOM and its degradation products.

- Use of DFOM as a reagent in the synthesis of natural products and functional materials.

- Investigation of the potential applications of DFOM in the development of novel diagnostic tools.

- Investigation of the potential applications of DFOM in agriculture, such as in the development of biopesticides.

- Exploration of the environmental implications of DFOM and its degradation products.

- Use of DFOM as a reagent in the synthesis of natural products and functional materials.

- Investigation of the potential applications of DFOM in the development of novel diagnostic tools.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

246.07036518 g/mol

Monoisotopic Mass

246.07036518 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds